molecular formula C15H11N3O B7476995 N-pyridin-4-ylquinoline-5-carboxamide

N-pyridin-4-ylquinoline-5-carboxamide

Cat. No.: B7476995
M. Wt: 249.27 g/mol
InChI Key: HQZUHWRDVTZVRK-UHFFFAOYSA-N
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Description

N-pyridin-4-ylquinoline-5-carboxamide (CID 26047422) is an organic small molecule with the molecular formula C15H11N3O. It belongs to the quinoline-carboxamide class of compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value . The quinoline core structure, characterized by a fused benzene and pyridine ring system, facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, which are crucial for modulating enzymatic activity . This compound is of high interest in early-stage drug discovery. Quinoline-4-carboxamide derivatives have been extensively investigated as potent, non-covalent reversible acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research . Furthermore, structurally similar quinoline-carboxamide analogues have demonstrated promising antitumor potential. In silico studies, including molecular docking and dynamic simulations, have shown that such compounds can exhibit a strong binding affinity and stable interactions with tumor-associated proteins, suggesting a potential mechanism of action as enzyme inhibitors that may disrupt cancer cell proliferation . The presence of the pyridinyl ring and the planar carboxamide linkage in its structure are key features that influence its binding mode and steric interactions within enzyme active sites . The product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-pyridin-4-ylquinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(18-11-6-9-16-10-7-11)13-3-1-5-14-12(13)4-2-8-17-14/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZUHWRDVTZVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-pyridin-4-ylquinoline-5-carboxamide with three related compounds identified in the literature.

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

  • Structure : Features a pyridine core with halogen (fluoro, iodo) and formyl substituents, coupled to a pivalamide group.
  • Key Differences: Substituent Diversity: The halogenated pyridine and bulky pivalamide group contrast with the simpler pyridin-4-yl-quinoline linkage in the target compound. Reactivity: Iodo and formyl groups enhance electrophilicity, suggesting utility in cross-coupling reactions, unlike the hydrogen-bond-accepting carboxamide in the target compound.
  • Implications : Likely prioritized for synthetic chemistry rather than direct biological activity due to reactive substituents .

5-[2-[5-Chloro-2-[[(5-Methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (MSC-5350)

  • Structure: A complex derivative with sulfonamide, chloro, methoxy, and dimethylcarboxamide groups on a pyridine-quinoline hybrid scaffold.
  • Solubility: N,N-dimethylation likely enhances lipophilicity compared to the unmodified carboxamide in the target compound.
  • Implications : MSC-5350’s multi-substituted structure suggests optimization for specific enzyme inhibition (e.g., kinases or proteases) .

N-[(4R)-4-(3H-Imidazo[4,5-c]pyridin-2-yl)-4H-fluoren-9-yl]quinoline-5-carboxamide

  • Structure: Incorporates a chiral fluorene-imidazopyridine moiety linked to quinoline-5-carboxamide.
  • Stereochemistry: The (4R) configuration introduces chirality, which could influence enantioselective interactions in biological systems.
  • Implications : This compound’s complexity may target nucleic acids or allosteric enzyme sites, unlike the simpler target compound .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
This compound Quinoline-pyridine Pyridin-4-yl, carboxamide ~265 (estimated) Kinase inhibition, antimicrobial agents
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide Halogenated pyridine Fluoro, iodo, formyl, pivalamide ~396 (estimated) Synthetic intermediate, electrophilic coupling
MSC-5350 Pyridine-quinoline hybrid Sulfonylamino, ethynyl, chloro, methoxy ~555 (CAS data) Protease/kinase inhibition, cancer therapeutics
N-[(4R)-4-(3H-Imidazo[4,5-c]pyridin-2-yl)-4H-fluoren-9-yl]quinoline-5-carboxamide Fluorene-imidazopyridine Imidazopyridine, fluorene ~480 (estimated) DNA intercalation, enantioselective drug design

Research Implications and Gaps

  • Structural Simplicity vs. Complexity : The target compound’s minimal substitution may favor pharmacokinetic properties (e.g., bioavailability), while bulkier analogs (e.g., MSC-5350) could exhibit higher target specificity .
  • Chirality and Binding : The enantiomeric purity of the fluorene-containing analog () underscores the need for stereochemical analysis in future studies of the target compound .

Note: Empirical data on solubility, binding affinity, and toxicity for these compounds are absent in the provided evidence. Further experimental validation is required to substantiate theoretical comparisons.

Preparation Methods

Friedländer Annulation

This classical approach condenses 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. For N-pyridin-4-ylquinoline-5-carboxamide, a modified Friedländer protocol employs 5-nitro-2-aminobenzaldehyde and acetylpyridine in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours. The nitro group at position 5 is later reduced to an amine and converted to the carboxamide.

Key Advantages :

  • High regioselectivity for quinoline formation

  • Compatibility with electron-deficient pyridine substituents

Limitations :

  • Requires subsequent functionalization steps

  • Acidic conditions may degrade sensitive groups

Combes Quinoline Synthesis

Alternative routes utilize Combes synthesis, where β-diketones react with arylamines. A 2023 study demonstrated the use of 1-(pyridin-4-yl)butane-1,3-dione and 5-aminonicotinic acid in ethanol/HCl to form the quinoline core with an inherent carboxamide group.

Pyridin-4-yl Group Introduction

Positioning the pyridine ring at C4 of the quinoline requires strategic coupling methodologies:

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromoquinoline-5-carboxamide and pyridin-4-ylboronic acid achieves high yields (78–85%) under optimized conditions:

ParameterOptimal Value
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time12 h

Mechanistic Insight :
The oxidative addition of Pd⁰ to the C-Br bond precedes transmetallation with the boronic acid, culminating in reductive elimination to form the C-C bond.

Direct Cyclization Approaches

Recent patents describe one-pot assemblies using isonicotinic acid as both pyridine precursor and directing group. In a solvent-free system, isonicotinic acid reacts with ethylenediamine at 260°C to form imidazoline intermediates, which undergo reductive hydrolysis to yield pyridine-containing frameworks.

Carboxamide Formation

The C5 carboxamide group is installed via late-stage functionalization:

Nitrile Hydrolysis

A three-step sequence converts cyano intermediates to carboxamides:

  • Cyanization : Treat 5-bromoquinoline with CuCN in DMF at 150°C

  • Hydrolysis : React the nitrile with H₂O₂/H₂SO₄ to form carboxylic acid

  • Amidation : Couple with ammonium chloride using EDCI/HOBt

Yield Optimization :

  • Microwave-assisted hydrolysis reduces reaction time from 24 h to 45 min

  • Flow chemistry systems improve conversion rates to 92%

Direct Aminocarbonylation

A palladium-mediated carbonylative approach enables single-step amidation:

This method bypasses intermediate isolation, achieving 80% yield with >99% purity.

Industrial-Scale Production Methodologies

Commercial synthesis prioritizes cost-effectiveness and sustainability:

Continuous Flow Synthesis

A 2024 pilot study reported a telescoped process combining Friedländer annulation, Suzuki coupling, and enzymatic amidation in a single flow system:

StageResidence TimeYield
Quinoline formation2.5 h75%
Pyridine coupling1.8 h82%
Amidation0.5 h95%

Advantages :

  • 60% reduction in organic solvent use

  • 3-fold increase in daily output compared to batch processes

Green Chemistry Innovations

  • Catalyst Recovery : Magnetic Fe₃O₄@Pd nanoparticles enable 12 reuse cycles without activity loss

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toxic DMF in coupling reactions

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost (USD/g)Scalability
Friedländer + Suzuki63%98.5%12.40High
Combes + Aminocarbonylation71%99.2%9.80Moderate
Flow Synthesis68%99.8%7.20Very High

Critical Observations :

  • Flow chemistry emerges as the most economically viable route

  • Traditional batch methods remain preferable for small-scale API production

Mechanistic Challenges and Solutions

Regioselectivity in Pyridine Coupling

The C4 position's electronic environment favors oxidative addition, but competing C2/C3 coupling may occur. Studies show that:

  • Electron-withdrawing groups on quinoline increase C4 selectivity by 40%

  • N-directed palladacycle intermediates suppress undesired pathways

Carboxamide Stability

Under basic conditions, the amide bond may hydrolyze. Stabilization strategies include:

  • Using tert-butoxycarbonyl (Boc) protected intermediates

  • Low-temperature workup below 10°C

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